molecular formula C7H6F2OS B1427992 2-[(Difluoromethyl)sulfanyl]phenol CAS No. 1251084-72-6

2-[(Difluoromethyl)sulfanyl]phenol

Cat. No. B1427992
CAS RN: 1251084-72-6
M. Wt: 176.19 g/mol
InChI Key: HSVFGFUYGCSEFY-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]phenol is a chemical compound with the molecular formula C7H6F2OS . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a difluoromethylsulfanyl group. The InChI code for this compound is 1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.18 . The physical form of this compound is oil .

Scientific Research Applications

Metal-Free Synthesis of Biaryls

A study by Yanagi et al. (2016) describes a metal-free approach to synthesize biaryls from phenols and aryl sulfoxides, including compounds with 2-[(difluoromethyl)sulfanyl]phenol characteristics. This process involves a C-H/C-H cross-coupling using trifluoroacetic anhydride and could be significant for creating various functionalized biaryl products (Yanagi et al., 2016).

Synthesis and Docking Studies of Schiff Base Compounds

Kusmariya and Mishra (2015) conducted synthesis, density functional theory (DFT), docking, and fluorescence studies on Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol, which are structurally related to this compound. These studies included compounds exhibiting efficient fluorescence properties, providing insights into their potential applications in materials science and biochemistry (Kusmariya & Mishra, 2015).

Facile Synthesis for Functionalization

Xu et al. (2010) developed a method for synthesizing 2-(phenylthio)phenols, similar in structure to this compound, by a tandem copper(I)-catalyzed process. This study highlights the potential for the facile functionalization of phenols, which can be crucial in synthesizing various organic compounds (Xu et al., 2010).

Difluoromethylation of Phenols and Thiophenols

Liu et al. (2019) explored the difluoromethylation of phenols and thiophenols using S-(difluoromethyl)sulfonium salt, which is relevant for compounds like this compound. Their findings provide insights into the reactivity and chemoselectivity of various nucleophiles towards difluorocarbene, which is significant for chemical synthesis and pharmaceutical research (Liu et al., 2019).

Electrochemical and Theoretical Investigation in Corrosion Inhibition

Behpour et al. (2008) conducted a study on the inhibitory effects of Schiff bases on corrosion, which are structurally related to this compound. This research is crucial for understanding how such compounds can be used in preventing metal corrosion, a significant concern in industrial applications (Behpour et al., 2008).

Safety and Hazards

The safety information for 2-[(Difluoromethyl)sulfanyl]phenol indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

2-(difluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVFGFUYGCSEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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